

Application Notes and Protocols: Utilizing MLN8054 in Pancreatic Cancer Cell Lines

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Compound of Interest		
Compound Name:	MLN8054 sodium	
Cat. No.:	B15583538	Get Quote

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Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The Aurora kinase family, particularly Aurora A kinase (AURKA), has emerged as a promising therapeutic target due to its critical role in mitotic progression and its frequent overexpression in various cancers, including pancreatic cancer. MLN8054 is a first-generation, selective small-molecule inhibitor of Aurora A kinase.[1] Inhibition of AURKA by MLN8054 disrupts mitotic spindle formation, leading to mitotic arrest and subsequent induction of apoptosis or cellular senescence, thereby inhibiting tumor cell proliferation.[2][3]

These application notes provide a comprehensive guide for the use of MLN8054 in pancreatic cancer cell line research. Due to a greater availability of public data for the second-generation Aurora A inhibitor, MLN8237 (Alisertib), some of the quantitative data presented herein is derived from studies using this compound as a reference to anticipate the effects of MLN8054.

Mechanism of Action

MLN8054 is an ATP-competitive inhibitor of Aurora A kinase.[4] AURKA is a serine/threonine kinase that plays a pivotal role in the G2/M phase of the cell cycle. Its functions include centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment. By inhibiting AURKA, MLN8054 prevents its autophosphorylation and the phosphorylation of its

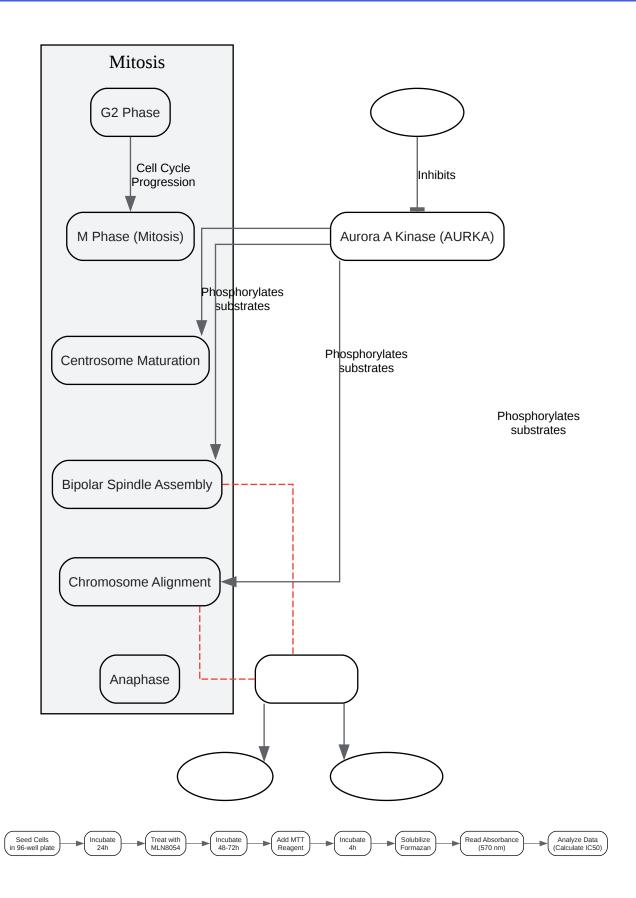


Methodological & Application

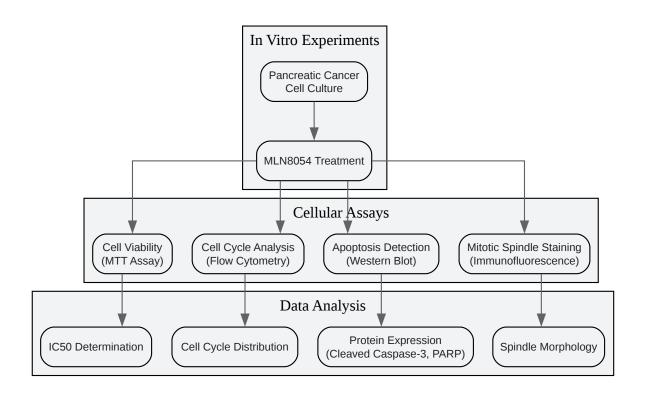
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downstream substrates, leading to severe mitotic defects.[2] This disruption of mitosis triggers cell cycle arrest, primarily in the G2/M phase, and can ultimately lead to programmed cell death (apoptosis) or a state of irreversible growth arrest known as senescence.[3][5]









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